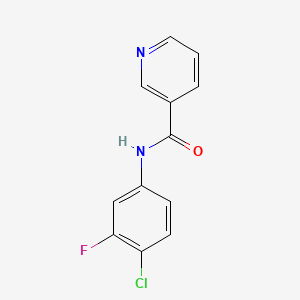![molecular formula C13H14N2O2S B12245458 2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B12245458.png)
2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methoxy group at the 7th position, a methyl group at the 4th position, and a sulfanylacetamide moiety at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-methoxy-4-methylquinoline. This can be achieved through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Thioether Formation: The 7-methoxy-4-methylquinoline is then reacted with a suitable thiol reagent, such as thiourea, in the presence of a base like sodium hydroxide to form the corresponding thioether.
Acetamide Introduction: The final step involves the introduction of the acetamide group. This can be achieved by reacting the thioether with chloroacetamide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether at low temperatures.
Substitution: Various nucleophiles like amines or thiols; typically carried out in polar aprotic solvents like dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets in the body. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The sulfanylacetamide moiety can interact with various enzymes, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target cells or organisms.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-4-methylquinoline: Lacks the sulfanylacetamide moiety but shares the quinoline core structure.
2-Methylquinoline: Lacks the methoxy and sulfanylacetamide groups but shares the quinoline core structure.
4-Methylquinoline: Lacks the methoxy and sulfanylacetamide groups but shares the quinoline core structure.
Uniqueness
2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide is unique due to the presence of both the methoxy and sulfanylacetamide groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C13H14N2O2S |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C13H14N2O2S/c1-8-5-13(18-7-12(14)16)15-11-6-9(17-2)3-4-10(8)11/h3-6H,7H2,1-2H3,(H2,14,16) |
InChI Key |
IRVYQUSDFZOXCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Tert-butyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine](/img/structure/B12245378.png)
![6-Chloro-2-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12245379.png)
![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidine](/img/structure/B12245386.png)
![1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline](/img/structure/B12245397.png)
![6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-ethyl-9H-purine](/img/structure/B12245400.png)
![9-methyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B12245404.png)
![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine](/img/structure/B12245418.png)
![4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(3-methoxybenzoyl)piperidine](/img/structure/B12245421.png)
![1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-3-fluoro-N-(pyridin-3-yl)pyrrolidine-3-carboxamide](/img/structure/B12245428.png)
![5-Methoxy-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12245434.png)
![4-(1H-1,2,4-triazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12245442.png)
![3-(4-methoxyphenyl)-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B12245447.png)
![4-cyclopropyl-1-methyl-3-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12245448.png)

